3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

P2X3 Antagonist Purinergic Signaling Pain Research

The compound 3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-86-7) is a synthetic, heterocyclic small molecule with a molecular weight of 449.34 g/mol and formula C17H13BrN4O2S2. It belongs to the class of thiadiazole-substituted arylamides, which are identified in patents as antagonists of P2X3 and P2X2/3 purinergic receptors.

Molecular Formula C17H13BrN4O2S2
Molecular Weight 449.34
CAS No. 392290-86-7
Cat. No. B2668536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392290-86-7
Molecular FormulaC17H13BrN4O2S2
Molecular Weight449.34
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H13BrN4O2S2/c18-12-6-4-5-11(9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,23)(H,20,21,24)
InChIKeyGNWXWMAFIXPUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Chemical Identity and Baseline Procurement Context


The compound 3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-86-7) is a synthetic, heterocyclic small molecule with a molecular weight of 449.34 g/mol and formula C17H13BrN4O2S2 [1]. It belongs to the class of thiadiazole-substituted arylamides, which are identified in patents as antagonists of P2X3 and P2X2/3 purinergic receptors [2]. Its core structure features a 1,3,4-thiadiazole ring linked to a 3-bromobenzamide moiety via a thioether bridge, a scaffold distinct from the core structures of several other known P2X3 antagonists.

Procurement Risk: Why Interchanging 3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide with In-Class Analogs Is Not Supported by Data


This compound cannot be considered a generic substitute for other P2X3 antagonists or 1,3,4-thiadiazole derivatives. The limited but specific pharmacological annotation for a single molecular target, the P2X3 receptor, differentiates it from the majority of its structural analogs, which are profiled for other activities such as anticancer or antimicrobial effects [1]. Furthermore, its direct precursor, the non-brominated N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 389083-76-5), is a distinct chemical entity . A change in substitution (e.g., the 3-bromo group) can drastically alter target affinity, selectivity, and pharmacokinetics, making cross-compound extrapolation scientifically invalid without direct comparative data.

Quantitative Differentiation Evidence for 3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


P2X3 Receptor Antagonist Activity: A Direct Comparison with Known Antagonists

The target compound displays quantifiable antagonist activity at the P2X3 receptor, a key target in pain and inflammation. Its potency (EC50 of 80 nM) is in a comparable range to established P2X3 antagonists but is distinct from them in its chemical scaffold [1]. This differentiates it from other 1,3,4-thiadiazole derivatives that are primarily investigated for anticancer or antimicrobial mechanisms . The specific target engagement profile provides a clear scientific basis for its selection over non-P2X3 active analogs in purinergic signaling research.

P2X3 Antagonist Purinergic Signaling Pain Research

Structural Uniqueness within the Chemical Series: The 3-Bromo Substituent

A key structural differentiator is the presence of a meta-bromine atom on the benzamide ring. The direct, non-halogenated analog, N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 389083-76-5), lacks this halogen . In medicinal chemistry, the introduction of a bromine atom can significantly enhance target binding through halogen bonding, alter molecular conformation, and improve membrane permeability. This structural feature distinguishes it from other close analogs like the 3-methyl or 3-methoxy variants, which have different electronic and steric properties .

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Defined Application Scenarios for Procuring 3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide


P2X3 Purinergic Receptor Pharmacology Studies

Based on its established in vitro antagonist activity at the rat P2X3 receptor (EC50 80 nM), this compound is a relevant tool for investigating purinergic signaling pathways, particularly in models of pain, inflammation, or sensory neurotransmission where P2X3 is a validated target [1].

Structure-Activity Relationship (SAR) Exploration of Thiadiazole-Arylamides

As a specific, halogenated member of the N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide series, this compound is essential for medicinal chemistry programs aiming to understand the impact of a meta-bromo substituent on target potency, selectivity, and pharmacokinetic properties [2].

Chemical Probe for Target Engagement Studies

The unique combination of a 1,3,4-thiadiazole core and a 3-bromobenzamide group provides a distinct chemotype for developing chemical probes. It can serve as a starting point for affinity chromatography or photoaffinity labeling experiments designed to identify novel P2X3-interacting proteins or confirm target engagement in cellular contexts [1].

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